Enzymatic Potency vs. Clinical FXIa Inhibitors
FXIa-IN-14 inhibits human FXIa with an IC50 of 15 nM in a purified enzyme assay [1]. This potency, while not the most potent in the class, positions it as a robust research tool. For context, the clinical-stage oral inhibitor Asundexian has been reported with an IC50 of 1 nM against human FXIa [2], and Milvexian exhibits a Ki of 0.11 nM [3]. Therefore, FXIa-IN-14 offers an intermediate potency profile, potentially useful for assays where extremely high-affinity binding may not be optimal for studying reversible inhibition dynamics.
| Evidence Dimension | Inhibition of human FXIa enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 15 nM |
| Comparator Or Baseline | Asundexian (BAY-2433334): IC50 = 1 nM; Milvexian (BMS-986177): Ki = 0.11 nM |
| Quantified Difference | FXIa-IN-14 is 15-fold less potent than Asundexian and ~136-fold less potent than Milvexian in these respective assays. |
| Conditions | Purified human FXIa enzyme assay for FXIa-IN-14; Asundexian IC50 measured in buffer; Milvexian Ki measured against human FXIa. |
Why This Matters
This defined, moderate potency may be advantageous for certain in vitro mechanistic studies where rapid, reversible binding and washout are more important than maximum target occupancy.
- [1] Wang Y, Yuan J, Yan S, Liu P, Zheng Z, Zhang S, Meng F, Liu W, Huang C, Wei Q. Design, synthesis and biological evaluation of 6-chloro-quinolin-2-one derivatives as novel FXIa inhibitors. Bioorg Med Chem Lett. 2024;99:129610. View Source
- [2] Heitmeier S, Visser M, Tersteegen A, et al. Pharmacological profile of asundexian, a novel, orally bioavailable inhibitor of factor XIa. J Thromb Haemost. 2022;20(6):1400-1411. View Source
- [3] Dilger AK, Pabbisetty KB, Corte JR, et al. Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. J Med Chem. 2022;65(2):1113-1133. View Source
